molecular formula C12H12Cl2N2O2 B11840022 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) CAS No. 6779-93-7

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone)

Cat. No.: B11840022
CAS No.: 6779-93-7
M. Wt: 287.14 g/mol
InChI Key: SHIJGHOQPCDIOZ-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of two chloroethanone groups attached to a dihydroquinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) typically involves the reaction of quinoxaline derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include quinoxaline derivatives with various substituents such as amino, thiol, or hydroxyl groups.

    Oxidation Reactions: Products include quinoxaline derivatives with oxidized functional groups.

    Reduction Reactions: Products include dihydroquinoxaline derivatives.

Scientific Research Applications

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) involves its interaction with specific molecular targets. The chloroethanone groups can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of protein function. The compound may also interact with DNA or RNA, leading to potential genotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): Similar structure but with propenone groups instead of chloroethanone groups.

    1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Similar structure but with prop-2-en-1-one groups instead of chloroethanone groups.

Uniqueness

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-chloroethanone) is unique due to the presence of chloroethanone groups, which confer specific reactivity and potential biological activities. The chloro groups make it a versatile intermediate for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

6779-93-7

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

2-chloro-1-[4-(2-chloroacetyl)-2,3-dihydroquinoxalin-1-yl]ethanone

InChI

InChI=1S/C12H12Cl2N2O2/c13-7-11(17)15-5-6-16(12(18)8-14)10-4-2-1-3-9(10)15/h1-4H,5-8H2

InChI Key

SHIJGHOQPCDIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1C(=O)CCl)C(=O)CCl

Origin of Product

United States

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